molecular formula C16H27NO4 B13741223 (1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid

(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid

Cat. No.: B13741223
M. Wt: 297.39 g/mol
InChI Key: UQZDUROZSXGGBH-LDMBFOFVSA-N
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Description

(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[311]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid typically involves multiple steps. The starting materials are often commercially available compounds that undergo a series of reactions, including protection, cyclization, and functional group transformations. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological processes.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid: shares structural similarities with other bicyclic compounds, such as camphor derivatives and norbornane-based molecules.

    Camphor derivatives: These compounds have a similar bicyclic structure but differ in functional groups and stereochemistry.

    Norbornane-based molecules: These compounds also feature a bicyclic framework but may have different substituents and functional groups.

Uniqueness

The uniqueness of (1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[311]heptane-3-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

(1R,2R,3S,4R,5R)-2,6,6-trimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-8-9-7-10(16(9,5)6)12(11(8)13(18)19)17-14(20)21-15(2,3)4/h8-12H,7H2,1-6H3,(H,17,20)(H,18,19)/t8-,9-,10+,11+,12-/m1/s1

InChI Key

UQZDUROZSXGGBH-LDMBFOFVSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)[C@H]([C@H]1C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1C2CC(C2(C)C)C(C1C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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